

Physical and chemical properties of 3-Fluoro-4-(piperazin-1-yl)benzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-4-(piperazin-1-yl)benzonitrile

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An In-depth Technical Guide to 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-4-(piperazin-1-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a piperazine moiety. Its structural architecture makes it a valuable and versatile building block in medicinal chemistry. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability and binding affinity, by altering electronic characteristics and lipophilicity. The piperazine group provides a key site for further functionalization, allowing for the exploration of a broad chemical space in drug discovery programs. This guide offers a comprehensive overview of its core properties, synthesis, characterization, and handling, providing a critical resource for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and core physical properties. These data points are critical for sourcing, characterization, and experimental design.

Nomenclature and Structure

- Systematic IUPAC Name: **3-Fluoro-4-(piperazin-1-yl)benzonitrile**
- CAS Number: 182181-38-0[1][2]
- Molecular Formula: C₁₁H₁₂FN₃[2]
- Molecular Weight: 205.24 g/mol [2]

The structure combines a benzene ring, substituted with a nitrile (-C≡N) group and a fluorine atom at positions 1 and 3, respectively. A piperazine ring is attached at the 4-position via a nitrogen atom.

Caption: 2D Structure of **3-Fluoro-4-(piperazin-1-yl)benzonitrile**.

Physicochemical Data

The properties summarized below are essential for predicting the compound's behavior in various experimental conditions, from reaction setups to formulation and biological assays.

Property	Value	Source
CAS Number	182181-38-0	BLDpharm[1], ChemUniverse[2]
Molecular Formula	C ₁₁ H ₁₂ FN ₃	ChemUniverse[2]
Molecular Weight	205.24 g/mol	ChemUniverse[2]
Appearance	Typically an off-white to white solid	Inferred from related compounds[3]
Purity	≥95% (Commercially available)	ChemUniverse[2]
Solubility	Information not widely published; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	General chemical knowledge

Synthesis and Mechanistic Insights

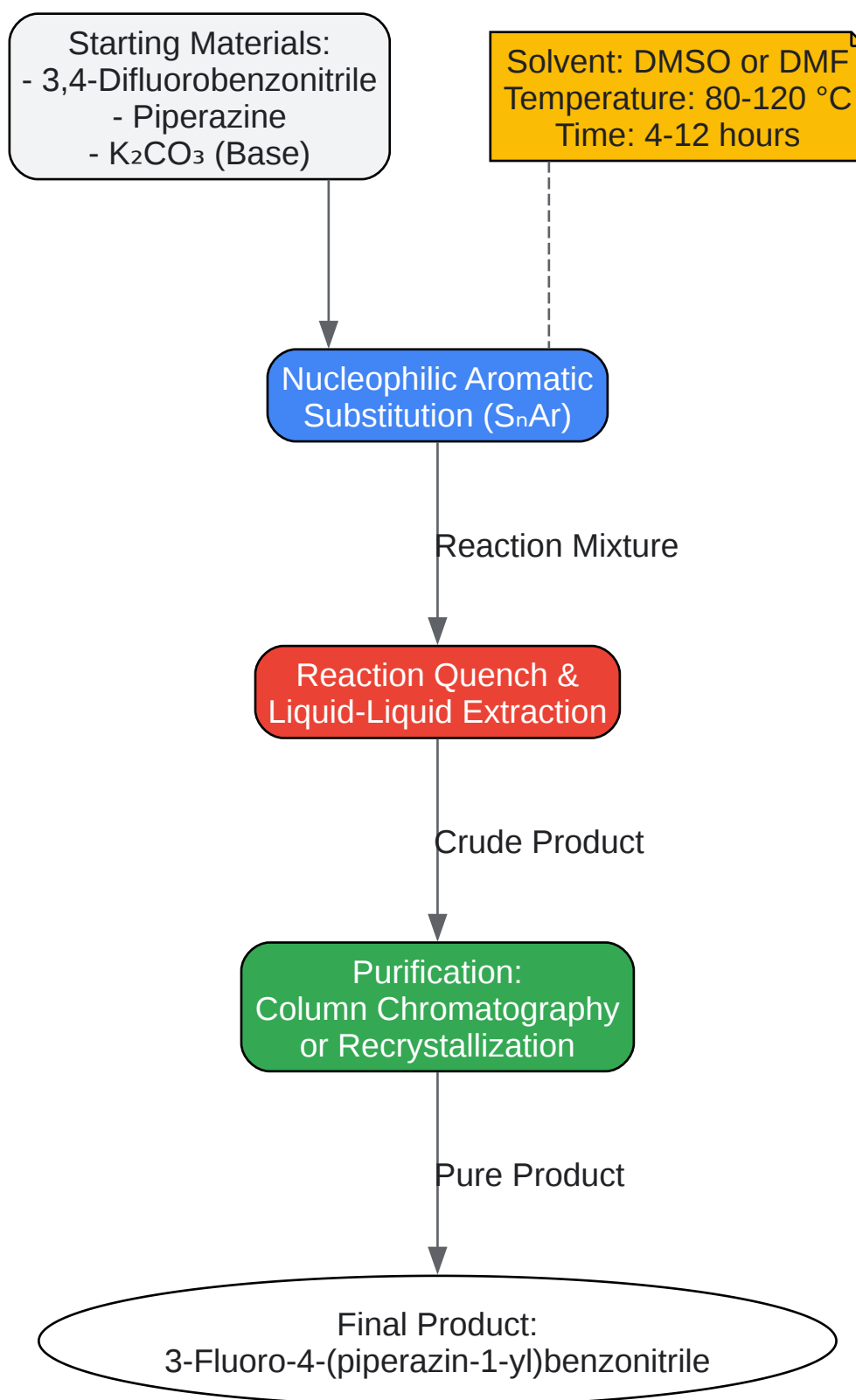
The synthesis of **3-Fluoro-4-(piperazin-1-yl)benzonitrile** is most commonly achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is efficient and scalable, making it suitable for both laboratory and potential commercial production.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (S_NAr)

The preferred synthetic route involves the reaction of a di-halogenated benzonitrile precursor, typically 3,4-difluorobenzonitrile, with piperazine.

Causality and Experimental Rationale:

- **Choice of Precursor:** 3,4-Difluorobenzonitrile is an ideal starting material. The fluorine atom at the 4-position (para to the electron-withdrawing nitrile group) is highly activated towards nucleophilic attack. The strong electron-withdrawing nature of the nitrile group ($-C\equiv N$) stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The fluorine at the 3-position is significantly less reactive, leading to high regioselectivity.
- **Role of Base:** A mild to moderate base, such as potassium carbonate (K_2CO_3) or diisopropylethylamine (DIPEA), is required. Its primary function is to act as a scavenger for the hydrofluoric acid (HF) byproduct generated during the substitution, driving the reaction to completion.
- **Solvent Selection:** A polar aprotic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) is optimal. These solvents can effectively solvate the cation of the base while not interfering with the nucleophilicity of the piperazine, thus accelerating the reaction rate.



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Caption: General workflow for the synthesis of **3-Fluoro-4-(piperazin-1-yl)benzonitrile**.

Detailed Experimental Protocol (Self-Validating)

This protocol describes a representative lab-scale synthesis.

Materials and Equipment:

- 3,4-Difluorobenzonitrile (1.0 eq)
- Piperazine (1.2 - 1.5 eq)
- Potassium Carbonate (K_2CO_3) (2.0 eq)
- Dimethyl Sulfoxide (DMSO)
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-difluorobenzonitrile and piperazine.
- Add DMSO to dissolve the reactants, followed by the addition of potassium carbonate.
- Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
- Cool the reaction mixture to room temperature.

Workup and Purification:

- Pour the cooled reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
- Combine the organic extracts and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude solid by flash column chromatography on silica gel or via recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure **3-Fluoro-4-(piperazin-1-yl)benzonitrile**.

Validation:

- Obtain the mass of the pure product and calculate the percentage yield.
- Confirm the identity and purity of the final product using ^1H NMR, LC-MS, and HPLC analysis, comparing the results with reference data.[\[1\]](#)[\[4\]](#)

Spectral Characterization

Spectroscopic analysis is non-negotiable for confirming the structural integrity of the synthesized molecule. The data below serves as a reference for validation.

Analysis Type	Expected Data / Observations
^1H NMR	Signals corresponding to the aromatic protons on the benzonitrile ring, with characteristic splitting patterns due to fluorine-hydrogen coupling. Two distinct signals (triplets or multiplets) for the four protons on the piperazine ring adjacent to the nitrogen atoms, and a signal for the N-H proton.
^{13}C NMR	Resonances for the eleven carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant ($^1\text{J}_{\text{C-F}}$). The nitrile carbon will appear downfield.
Mass Spec (MS)	The molecular ion peak $[\text{M}+\text{H}]^+$ should be observed at $m/z \approx 206.24$, confirming the molecular weight.
Infrared (IR)	A sharp, strong absorption band around 2220-2240 cm^{-1} characteristic of the nitrile ($-\text{C}\equiv\text{N}$) stretch. C-F stretching vibrations typically appear in the 1000-1400 cm^{-1} region.

Note: Specific chemical shifts and coupling constants can be found in specialized databases such as the Biological Magnetic Resonance Bank (BMRB) under accession numbers for structurally similar compounds or the compound itself.[\[4\]](#)

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from analogous structures provides a strong basis for safe handling protocols.

- Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[\[5\]](#)[\[6\]](#)

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).^{[7][8]}
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.^{[3][8]}
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic and light-sensitive, so storage under an inert atmosphere and away from direct light is recommended.^[3]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.^{[5][7]}

Applications in Drug Discovery

3-Fluoro-4-(piperazin-1-yl)benzonitrile is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the strategic placement of its functional groups:

- **Piperazine Moiety:** The secondary amine on the piperazine ring is a common handle for introducing pharmacologically relevant substituents through reactions like acylation, alkylation, or reductive amination. This allows for the systematic modification of a lead compound to optimize its activity, selectivity, and pharmacokinetic profile.
- **Fluorine Substitution:** The 3-fluoro group can enhance metabolic stability by blocking potential sites of oxidation and can improve cell membrane permeability.
- **Nitrile Group:** The nitrile can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further diversification opportunities.

This compound is a key starting material or intermediate in the synthesis of various investigational drugs, particularly in oncology and metabolic diseases. For example, it is a structural component related to starting materials for complex molecules like the GLP-1 receptor agonist Danuglipron.^[9]

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